Pindolol Glucuronide
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Overview
Description
Pindolol Glucuronide is a metabolite of Pindolol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and angina pectoris . This compound is formed through the process of glucuronidation, where Pindolol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pindolol Glucuronide involves the enzymatic reaction of Pindolol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT catalyzes the transfer of glucuronic acid to Pindolol, forming this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its nature as a metabolite. it can be synthesized in vitro using liver microsomes or recombinant UGT enzymes to facilitate the glucuronidation process .
Chemical Reactions Analysis
Types of Reactions: Pindolol Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating the parent compound, Pindolol .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.
Oxidation and Reduction: These reactions are less common for this compound due to its stable glucuronide conjugate structure.
Major Products Formed:
Hydrolysis: Pindolol and glucuronic acid.
Scientific Research Applications
Pindolol Glucuronide has several applications in scientific research:
Mechanism of Action
Pindolol Glucuronide itself is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of Pindolol. The parent compound, Pindolol, exerts its effects by non-selectively blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure . This action is mediated through the inhibition of epinephrine and norepinephrine binding to these receptors .
Comparison with Similar Compounds
- Propranolol Glucuronide
- Metoprolol Glucuronide
- Atenolol Glucuronide
Comparison: Pindolol Glucuronide is unique due to its formation from Pindolol, which has intrinsic sympathomimetic activity (ISA). This property allows Pindolol to partially activate beta-adrenergic receptors while blocking them, providing a balance between reducing heart rate and maintaining cardiac output . In contrast, other beta-blockers like Propranolol and Atenolol do not possess ISA, leading to different pharmacodynamic profiles .
Properties
CAS No. |
93860-29-8 |
---|---|
Molecular Formula |
C₂₀H₂₈N₂O₈ |
Molecular Weight |
424.44 |
Synonyms |
2-(1H-Indol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl β-D-Glucopyranosiduronic Acid; _x000B_ |
Origin of Product |
United States |
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